N'-(2,2-dichloroacetyl)benzohydrazide
Description
N'-(2,2-Dichloroacetyl)benzohydrazide is a benzohydrazide derivative characterized by a dichloroacetyl group (-CO-CCl₂) attached to the hydrazide nitrogen.
Properties
IUPAC Name |
N'-(2,2-dichloroacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-12-8(14)6-4-2-1-3-5-6/h1-5,7H,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOTWISQOYOCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(2,2-dichloroacetyl)benzohydrazide typically involves the reaction of benzohydrazide with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
N’-(2,2-dichloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-(2,2-dichloroacetyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(2,2-dichloroacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
Chloroacetyl vs. Dichloroacetyl Substitutions
- 2-Chloro-N′-(chloroacetyl)benzohydrazide (C₉H₈Cl₂N₂O₂): Features a single chlorine on the acetyl group. Its monoisotopic mass (245.996 Da) is lower than dichloroacetyl analogs due to reduced halogen content.
- N'-(2,2-Dichloroacetyl)benzohydrazide : The dichloroacetyl group enhances electron withdrawal, likely increasing melting points (cf. : dichlorophenyl derivatives exhibit mp >200°C) and favoring interactions with electron-rich biological targets (e.g., DNA intercalation observed in hydrazide-metal complexes) .
Table 1: Substituent Effects on Key Properties
Heterocyclic and Bulky Substituents
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide: Incorporates a benzothiazole ring and dichlorophenyl group. This contrasts with the dichloroacetyl group’s polar nature, which may limit bioavailability .
- N′-{(E)-[2-(Benzyloxy)phenyl]methylene}-2-(2-methylphenoxy)acetohydrazide: Bulky benzyloxy and methylphenoxy groups increase molecular weight (374.44 Da) and steric hindrance, reducing reactivity in cyclization reactions compared to simpler hydrazides .
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) substituents (e.g., N-(4-Nitrobenzylidene)benzohydrazide, mp 242°C) increase melting points and rigidity due to enhanced intermolecular interactions . The dichloroacetyl group’s strong EWG effect may similarly elevate thermal stability and influence tautomeric equilibria in hydrazide derivatives .
- Electron-Donating Groups (EDGs) :
- Methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., ) lower melting points and improve solubility in polar solvents via hydrogen bonding .
Biological Activity
N'-(2,2-Dichloroacetyl)benzohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
This compound features a benzohydrazide backbone with a dichloroacetyl substituent. The presence of the dichloroacetyl group is significant as it can influence the compound's reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C9H8Cl2N2O
- Molecular Weight : 233.08 g/mol
Antimicrobial Properties
Research indicates that hydrazides, including this compound, exhibit various antimicrobial activities. For instance, studies have shown that related compounds possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membranes .
Antitumor Activity
There is emerging evidence suggesting that this compound may have antitumor effects. In vitro studies have demonstrated that certain hydrazides can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through various signaling pathways .
Case Study: Antitumor Mechanism
A study investigated the cytotoxic effects of benzohydrazides on different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. This was attributed to the activation of intrinsic apoptotic pathways mediated by mitochondrial dysfunction .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease activity, which is crucial for certain pathogens like Helicobacter pylori. The inhibition of urease can lead to reduced survival and virulence of these pathogens .
Antioxidant Activity
Hydrazides are also known for their antioxidant properties. This compound may help in scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .
Biological Activity Table
Notable Studies
- Antimicrobial Activity : A comprehensive study evaluated the antibacterial effects of various hydrazones, including this compound against resistant strains of bacteria.
- Antitumor Mechanisms : Research focused on the apoptotic effects of benzohydrazides in cancer cell lines showed promising results in inducing cell death through mitochondrial pathways.
- Enzyme Inhibition Studies : Experiments demonstrated effective urease inhibition by this compound, highlighting its potential as a therapeutic agent against H. pylori infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
